molecular formula C10H13FO2 B11909369 1-Ethyl-2-fluoro-3,4-dimethoxybenzene CAS No. 158641-47-5

1-Ethyl-2-fluoro-3,4-dimethoxybenzene

Cat. No.: B11909369
CAS No.: 158641-47-5
M. Wt: 184.21 g/mol
InChI Key: RYVYWYSYNWMCCU-UHFFFAOYSA-N
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Description

1-Ethyl-2-fluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluorine atom, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the introduction of the ethyl, fluoro, and methoxy groups onto the benzene ring. The process typically includes:

    Step 1: Ethylation of benzene to form ethylbenzene.

    Step 2: Introduction of the fluoro group via fluorination reactions.

    Step 3: Methoxylation to introduce the methoxy groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as aluminum chloride for alkylation and specific reagents for fluorination and methoxylation.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-donating methoxy groups.

    Oxidation and Reduction: The ethyl group can be oxidized to form corresponding carboxylic acids, while reduction reactions can modify the fluoro and methoxy groups.

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium catalysts.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield carboxylic acids, while nucleophilic substitution of the fluoro group can produce various substituted derivatives.

Scientific Research Applications

1-Ethyl-2-fluoro-3,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2-fluoro-3,4-dimethoxybenzene involves its interaction with various molecular targets. The electron-donating methoxy groups and the electron-withdrawing fluoro group influence the reactivity of the benzene ring, making it susceptible to electrophilic and nucleophilic attacks. The pathways involved include:

    Electrophilic Aromatic Substitution: Formation of a sigma complex followed by deprotonation to restore aromaticity.

    Nucleophilic Substitution: Attack by nucleophiles on the fluoro-substituted carbon.

Comparison with Similar Compounds

  • 1-Ethyl-2-fluoro-4,5-dimethoxybenzene
  • 1-Ethyl-3-fluoro-2,4-dimethoxybenzene
  • 1-Ethyl-2,3-dimethoxybenzene

Uniqueness: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications.

Properties

CAS No.

158641-47-5

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1-ethyl-2-fluoro-3,4-dimethoxybenzene

InChI

InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3

InChI Key

RYVYWYSYNWMCCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)OC)OC)F

Origin of Product

United States

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